molecular formula C19H16ClN3O3 B3016677 N1-(5-chloro-2-cyanophenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide CAS No. 2034260-12-1

N1-(5-chloro-2-cyanophenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide

Cat. No.: B3016677
CAS No.: 2034260-12-1
M. Wt: 369.81
InChI Key: KDTXWKWLRIBEAK-UHFFFAOYSA-N
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Description

N1-(5-Chloro-2-cyanophenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a chloro-cyanophenyl group and a hydroxyl-substituted dihydroindenylmethyl moiety. Oxalamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capacity and conformational flexibility . The 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl group may confer metabolic stability, as seen in related indenyl derivatives synthesized via Friedel-Crafts and Dieckmann cyclization methods . The chloro-cyanophenyl substituent likely enhances lipophilicity and target binding, similar to chlorophenyl-containing oxalamides in HIV entry inhibitors .

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-15-6-5-14(10-21)16(7-15)23-18(25)17(24)22-11-19(26)8-12-3-1-2-4-13(12)9-19/h1-7,26H,8-9,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTXWKWLRIBEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a chloro-substituted phenyl ring, a cyano group, and a hydroxy group attached to a dihydroindene moiety. Its molecular formula is C18H18ClN3O3C_{18}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 367.8 g/mol. The presence of various functional groups contributes to its diverse chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC18H18ClN3O3
Molecular Weight367.8 g/mol
IUPAC NameThis compound
CAS Number1351618-15-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors, altering their conformation and signaling pathways.
  • Antioxidant Activity : Due to the presence of hydroxyl groups, it may exhibit antioxidant properties.

Anticancer Properties

Research indicates that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have shown that oxalamides can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity against various pathogens. Compounds with similar structures have demonstrated effectiveness against bacteria and fungi.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that oxalamides with substituted phenyl groups showed significant cytotoxicity against various cancer cell lines.
    • Findings : The compound induced apoptosis through caspase activation and altered cell cycle progression.
  • Antimicrobial Efficacy : Research in Pharmaceutical Biology highlighted the antimicrobial properties of related oxalamides against resistant strains of bacteria.
    • Results : The compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.
  • Substitution Reactions : The introduction of the chloro-substituted phenyl group involves nucleophilic substitution.
  • Characterization Techniques : The identity and purity are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include oxalamides with substituted aromatic and heterocyclic groups. Below is a comparative analysis based on substituent effects, biological activity, and physicochemical properties:

Compound Key Substituents Biological Activity Key Data Reference
BNM-III-170 4-Chloro-3-fluorophenyl; guanidinomethyl-dihydroindenyl HIV entry inhibition IC₅₀: 0.5 µM (HIV-1 pseudovirus assay)
S336 (Umami agonist) 2,4-Dimethoxybenzyl; pyridin-2-ylethyl TAS1R1/TAS1R3 receptor agonist EC₅₀: 0.3 µM (umami taste enhancement)
N1-(4-Chlorophenyl)-N2-(thiazolyl-piperidinyl)oxalamide (Compound 13) 4-Chlorophenyl; thiazolyl-piperidinyl Antiviral (HIV) LC-MS m/z: 479.12 (M+H⁺); HPLC purity: 90%
S5456 (CYP inhibitor) 2,3-Dimethoxybenzyl; pyridin-2-ylethyl CYP3A4 inhibition 51% inhibition at 10 µM (high-throughput assay)
Target Compound 5-Chloro-2-cyanophenyl; 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl Inferred: Antiviral/metabolic modulation Predicted: Enhanced lipophilicity (Cl, CN groups) and metabolic stability N/A

Key Observations

Substituent Impact on Activity: Chlorophenyl Groups: BNM-III-170 and Compound 13 demonstrate that chloro-substituted phenyl rings enhance antiviral potency, likely by improving target binding (e.g., HIV gp120) . The target compound’s 5-chloro-2-cyanophenyl group may similarly optimize hydrophobic interactions. Hydroxy-Dihydroindenyl: The 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl group in the target compound is structurally distinct from BNM-III-170’s guanidinomethyl-dihydroindenyl.

Metabolic Stability: S5456 and S336 (oxalamides with pyridinyl or methoxy groups) show moderate CYP inhibition, suggesting that electron-rich aromatic substituents may increase metabolic liabilities . The target compound’s cyano group (-CN) could mitigate this by reducing electron density, enhancing stability.

Synthetic Feasibility :

  • The dihydroindenyl moiety in the target compound shares synthetic pathways with methyl 5-chloro-2,3-dihydro-2-hydroxyl-1-oxo-1H-inden-2-carboxylate, which is synthesized via Friedel-Crafts and Dieckmann cyclization . This supports scalable production of the target molecule.

Research Findings and Gaps

  • Antiviral Potential: BNM-III-170’s sub-micromolar HIV inhibition suggests that the target compound, with its analogous chlorophenyl group, merits evaluation in similar assays .
  • Structural Uniqueness: Unlike piperidinyl/thiazolyl oxalamides (e.g., Compound 13), the target compound’s dihydroindenyl group offers a novel scaffold for optimizing selectivity in drug design .

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